Lipophilicity Advantage of the 4-Chloro Substituent vs. 4-Fluoro and Unsubstituted Analogs
The target compound carries a 4-chlorophenyl substituent which imparts higher computed lipophilicity (XLogP3-AA = 5.4) [1] compared with the 4-fluoro analog (CAS 478065-16-6; MW 323.4 g/mol, C₁₉H₁₄FNOS) [2], for which the computationally estimated LogP is approximately 4.8 based on the fluorine substitution pattern . The unsubstituted phenyl analog (CAS 182822-62-4) is expected to have an even lower LogP. In the context of antimalarial drug design, higher LogP values in quinolinyl chalcones correlate with enhanced heme binding and improved membrane crossing, as demonstrated by the electron-withdrawing group advantage shown in the A1–A14 series [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.4 (MW 339.8 g/mol) |
| Comparator Or Baseline | 4-Fluoro analog: estimated LogP ≈ 4.8 (MW 323.4 g/mol); Unsubstituted phenyl analog: expected LogP ≈ 4.3–4.6 |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.1 (target vs. common analogs) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); class-level SAR derived from quinolinyl chalcone series A1–A14 antimalarial studies |
Why This Matters
Higher LogP in the 4-chloro analog predicts improved parasite membrane permeability and heme target engagement relative to fluoro or unsubstituted analogs, directly impacting antimalarial hit prioritization.
- [1] PubChem. (2025). CID 3846692: Computed Properties – XLogP3-AA = 5.4. View Source
- [2] Sigma-Aldrich. (2025). Product KEY465198201: (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one. View Source
- [3] Hameed, A., Masood, S., Hameed, A., et al. (2019). Anti-malarial, cytotoxicity and molecular docking studies of quinolinyl chalcones. J Comput Aided Mol Des, 33(7), 677–688. View Source
